molecular formula C10H13ClN4O2 B8747080 2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine

2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine

Cat. No. B8747080
M. Wt: 256.69 g/mol
InChI Key: HYWUBWDYBHATQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine is a useful research compound. Its molecular formula is C10H13ClN4O2 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine

Molecular Formula

C10H13ClN4O2

Molecular Weight

256.69 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C10H13ClN4O2/c11-10-12-6-8(15(16)17)9(14-10)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13,14)

InChI Key

HYWUBWDYBHATQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexylamine (5.72 ml) and N,N-diisopropylethylamine (12.4 ml) were dissolved into 125 ml dichloromethane. The mixture was added dropwise to a solution of 2,4-dichloro-5-nitropyrimidine (9.7 g) in dichloromethane (30 ml) at 0° C. After the completion of the dropwise addition, the mixture was kept at the same temperature to react for 80 min. Purification was conducted by a column chromatography to obtain a bright-yellow solid (9.1 g) in a yield of 71.2%. ESI-MS (m/z, %) 258 (M−H)+; 1H NMR (400 MHz, CDCl3): δ9.04 (s, 1H), 8.35 (s, 1H), 4.34 (m, 1H), 2.03 (m, 2H), 1.79 (m, 2H), 1.53-1.25 (m, 6H).
Quantity
5.72 mL
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
71.2%

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